2,3-Dihydro-1H-indole-6-carbohydrazide is an organic compound derived from the indole family, characterized by a bicyclic structure that includes a hydrazide functional group. Its molecular formula is C10H12N4O, and it features a unique arrangement of nitrogen and carbon atoms that contribute to its chemical reactivity and biological properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The chemical reactivity of 2,3-dihydro-1H-indole-6-carbohydrazide is notable for several types of reactions:
2,3-Dihydro-1H-indole-6-carbohydrazide exhibits various biological activities attributed to its indole structure:
The synthesis of 2,3-dihydro-1H-indole-6-carbohydrazide can be accomplished through various methods:
The applications of 2,3-dihydro-1H-indole-6-carbohydrazide span several fields:
Interaction studies involving 2,3-dihydro-1H-indole-6-carbohydrazide focus on its binding affinity with biological targets. These studies are crucial for understanding how the compound exerts its biological effects and can inform future drug design strategies.
The mechanism by which this compound interacts with biological systems often involves modulation of enzyme activity or receptor binding, similar to other indole derivatives known for their diverse pharmacological activities.
Several compounds share structural similarities with 2,3-dihydro-1H-indole-6-carbohydrazide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,3-Dihydro-1H-benzo[e]indole | Indoline derivative | Known for neuroprotective properties |
| 1H-Indole-6-carboxylic acid | Indole derivative | Precursor for various hydrazone formations |
| 1H-Indole-3-carboxaldehyde | Indole derivative | Reacts with hydrazine to form hydrazones |
| 5-Hydroxyindole | Simple indole derivative | Exhibits different biological activities |
2,3-Dihydro-1H-indole-6-carbohydrazide stands out due to its specific combination of a hydrazide group with a dihydroindole framework, which enhances its reactivity compared to simpler indoles and provides unique biological activity profiles.
2,3-Dihydro-1H-indole-6-carbohydrazide consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, forming the 2,3-dihydro-1H-indole core. The hydrazide group (-CONHNH₂) at position 6 introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₃O | |
| Molecular Weight | 176.20 g/mol | |
| CAS Number | 15861-37-7 | |
| SMILES | C1CC2=C(N1)C=CC(=C2)C(=O)NN | |
| InChIKey | UFDQJNAFADQOGA-UHFFFAOYSA-N |
The planar aromatic system of the indole ring facilitates π-π stacking, while the hydrazide group enables nucleophilic reactivity.
The compound exhibits tautomerism between the keto (hydrazide) and enol (hydrazone) forms, depending on pH and solvent polarity. This tautomerism influences its chemical reactivity, particularly in condensation reactions with carbonyl compounds. For example, under acidic conditions, the hydrazide reacts with aldehydes to form hydrazones, a key step in synthesizing Schiff base derivatives.